molecular formula C17H17N3O4S3 B2961283 2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine CAS No. 874594-18-0

2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine

Cat. No.: B2961283
CAS No.: 874594-18-0
M. Wt: 423.52
InChI Key: RHAKZAOAKROUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-4-tosylthiazol-5-amine is a useful research compound. Its molecular formula is C17H17N3O4S3 and its molecular weight is 423.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterisation in Metal Complexes

The interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, related to the chemical structure , leads to the formation of compounds used in the structural characterisation of metal complexes. These complexes have been characterized by elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy, highlighting their potential in materials science and coordination chemistry (Sousa et al., 2001).

Novel Routes in Organic Synthesis

Research comparing 2-trimethylsilylethanesulfonyl (SES) and tosyl (Ts) protecting groups in the preparation of nitrogen-containing five-membered rings has provided insights into novel synthetic routes. This study highlights the versatility of sulfonyl groups in facilitating the synthesis of complex organic structures, such as pyrrolines and pyrrolidines (Declerck et al., 2007).

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions of 1-(4-methylsulfonyl-2-pyridyl)-5-chloro pyrazoles demonstrate the chemical's reactivity. This process occurs under mild conditions to provide 5-alkyl amino and thioether pyrazoles in high yields, indicating its importance in the synthesis of heterocyclic compounds (Sakya & Rast, 2003).

Quantum Chemical Analysis

The compound N‐(Pyridin‐2‐yl)thiazol‐2‐amine, closely related to the molecule of interest, has been subject to quantum chemical analysis revealing dynamic tautomerism and divalent N(I) character. This analysis provides insights into the electronic structure and reactivity of such compounds, which are significant in the development of therapeutics and materials science (Bhatia et al., 2013).

Catalyzed C-H Amination

The oxidative C-H amination of N-substituted amidines, including those with tosyl and methylsulfonyl groups, has been accomplished using catalysis to furnish benzimidazoles. This process illustrates the compound's utility in facilitating complex transformations in organic synthesis (Alla et al., 2013).

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-12-6-8-14(9-7-12)27(23,24)16-15(25-17(20-16)26(2,21)22)19-11-13-5-3-4-10-18-13/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAKZAOAKROUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.